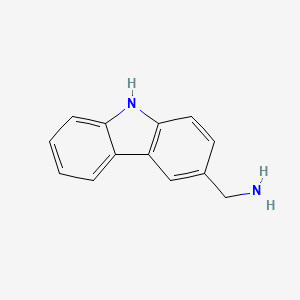

(9H-carbazol-3-ylmethyl)amine

Description

BenchChem offers high-quality (9H-carbazol-3-ylmethyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (9H-carbazol-3-ylmethyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9H-carbazol-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7,15H,8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZJZUJDZLZKJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (9H-carbazol-3-ylmethyl)amine from 9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic aromatic compounds. They are prevalent in numerous natural alkaloids and synthetic molecules, exhibiting a wide range of biological and pharmacological activities, including antibacterial, antitumor, antioxidant, and anti-inflammatory properties[1]. The carbazole scaffold serves as a versatile building block in medicinal chemistry and materials science due to its favorable electron and charge transport characteristics[2]. Functionalization of the carbazole core, particularly at the 3-position, is a key strategy for the development of novel therapeutic agents and advanced organic materials[2][3].

This technical guide provides a comprehensive, in-depth overview of a reliable synthetic route to obtain (9H-carbazol-3-ylmethyl)amine from the readily available starting material, 9H-carbazole. The synthesis proceeds through a two-step sequence involving an initial formylation followed by a reductive amination. This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, and discusses the critical parameters for a successful synthesis.

Overall Synthetic Strategy

The synthesis of (9H-carbazol-3-ylmethyl)amine from 9H-carbazole is efficiently achieved in two primary stages:

-

Formylation of 9H-carbazole: The introduction of a formyl group (-CHO) at the 3-position of the carbazole ring to yield 9H-carbazole-3-carbaldehyde.

-

Reductive Amination: The conversion of the resulting aldehyde to the desired primary amine, (9H-carbazol-3-ylmethyl)amine.

Caption: Overall synthetic pathway from 9H-carbazole to (9H-carbazol-3-ylmethyl)amine.

Part 1: Formylation of 9H-Carbazole via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds[4][5]. This reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, to introduce a formyl group onto the aromatic substrate. For carbazole, this reaction proceeds with high regioselectivity at the electron-rich 3-position.

Mechanism of the Vilsmeier-Haack Reaction

The reaction mechanism can be divided into two key stages:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile and attacks the electrophilic phosphorus oxychloride (POCl₃). The resulting intermediate eliminates a dichlorophosphate anion to form the electrophilic N,N-dimethylchloroiminium ion, the Vilsmeier reagent[4].

-

Electrophilic Aromatic Substitution: The electron-rich carbazole ring attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent loss of a proton restores aromaticity, and hydrolysis of the resulting iminium salt during aqueous workup yields the desired 9H-carbazole-3-carbaldehyde[5].

Caption: Mechanism of the Vilsmeier-Haack formylation of 9H-carbazole.

Experimental Protocol: Synthesis of 9H-carbazole-3-carbaldehyde

This protocol is a generalized procedure adapted from established methods for the formylation of carbazole derivatives[6][7].

Materials and Reagents:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 9H-Carbazole | 167.21 | 10.0 | 1.67 g |

| Phosphorus oxychloride (POCl₃) | 153.33 | 11.0 | 1.0 mL |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 15 mL |

| Dichloromethane (DCM) | 84.93 | - | 50 mL |

| Saturated Sodium Bicarbonate | - | - | As needed |

| Anhydrous Magnesium Sulfate | 120.37 | - | As needed |

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (10 mL).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.0 mL, 11.0 mmol) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ. Stir the mixture at 0 °C for 30 minutes.

-

Dissolve 9H-carbazole (1.67 g, 10.0 mmol) in DMF (5 mL) and add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice (100 g).

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 9H-carbazole-3-carbaldehyde as a solid.

Part 2: Reductive Amination of 9H-carbazole-3-carbaldehyde

The conversion of the aldehyde functional group in 9H-carbazole-3-carbaldehyde to the desired primary amine, (9H-carbazol-3-ylmethyl)amine, is achieved through reductive amination. The Leuckart-Wallach reaction is a classic and effective method for this transformation, utilizing ammonium formate or formamide as both the nitrogen source and the reducing agent[8][9].

Mechanism of the Leuckart-Wallach Reaction

The Leuckart-Wallach reaction proceeds through the following key steps[9]:

-

Imine Formation: The aldehyde reacts with ammonia (generated from ammonium formate) to form an imine intermediate.

-

Reduction: The imine is then reduced by formate, which acts as a hydride donor, to yield the primary amine.

Caption: Simplified mechanism of the Leuckart-Wallach reaction.

Experimental Protocol: Synthesis of (9H-carbazol-3-ylmethyl)amine

The following protocol is a representative procedure for the Leuckart-Wallach reaction.

Materials and Reagents:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 9H-carbazole-3-carbaldehyde | 195.22 | 5.0 | 0.976 g |

| Ammonium Formate | 63.06 | 50.0 | 3.15 g |

| Formic Acid | 46.03 | - | 5 mL |

| Hydrochloric Acid (conc.) | 36.46 | - | As needed |

| Sodium Hydroxide Solution (10%) | 40.00 | - | As needed |

| Diethyl Ether | 74.12 | - | As needed |

Procedure:

-

In a round-bottom flask, combine 9H-carbazole-3-carbaldehyde (0.976 g, 5.0 mmol), ammonium formate (3.15 g, 50.0 mmol), and formic acid (5 mL).

-

Heat the mixture to 160-180 °C and maintain this temperature for 6-8 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and add concentrated hydrochloric acid (10 mL).

-

Heat the mixture to reflux for 1-2 hours to hydrolyze any formamide byproducts.

-

Cool the solution and make it alkaline (pH > 10) by the careful addition of a 10% sodium hydroxide solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude (9H-carbazol-3-ylmethyl)amine.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Alternative Reductive Amination Methods

While the Leuckart-Wallach reaction is effective, other modern reductive amination methods can also be employed, often under milder conditions. These methods typically involve a two-step, one-pot process where an imine is formed and then reduced in situ[10].

Common Reagents for Alternative Reductive Amination:

| Reducing Agent | Characteristics |

| Sodium Borohydride (NaBH₄) | A common and cost-effective reducing agent. |

| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of aldehydes[10]. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and selective reducing agent, often used for a wide range of substrates. |

These alternative methods offer greater control and may be preferable in certain contexts, particularly when dealing with sensitive functional groups.

Conclusion

The synthesis of (9H-carbazol-3-ylmethyl)amine from 9H-carbazole is a straightforward and efficient process that can be reliably performed in a laboratory setting. The two-step sequence of Vilsmeier-Haack formylation followed by reductive amination provides a high-yielding route to this valuable carbazole derivative. The protocols and mechanistic insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize and further explore the potential of this and related carbazole compounds.

References

- An In-depth Technical Guide to the Vilsmeier-Haack Formyl

- Synthesis and Characterization of Novel Carbazole Based Dyes - Asian Publication Corpor

- The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydro- carbazole (Synthetic Studies on Indoles 52)

- Vilsmeier-Haack Reaction - Organic Chemistry Portal.

- Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents.

- Synthesis of the carbazole 3. Reagents and conditions: a) 4 (1.0...

- Dehydrogenation and Methylation of 1,2,3,4-Tetrahydr0-9-methyfcarbazoles during Vilsmeier-Haack Formyl

- Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone - ResearchG

- Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde - ResearchG

- Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines | Request PDF - ResearchG

- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH.

- 9H-Carbazole-3-carbaldehyde - MySkinRecipes.

- Synthesis of a. 9H-Carbazol-9-amine - PrepChem.com.

- 9-Ethyl-3,6-diformyl-9H-carbazole - PMC - NIH.

- 3-Formyl-9H-carbazole | 51761-07-0 - ChemicalBook.

- Synthesis of new 9H-Carbazole deriv

- Leuckart reaction - Wikipedia.

- Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction - Alfa Chemistry.

- [PDF] STUDIES ON THE LEUCKART REACTION - Semantic Scholar.

- 1-(4-Fluorobenzoyl)-9H-carbazole - MDPI.

- Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones - PMC - NIH.

- Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Amin

- Synthesis of Carbazoles - Organic Chemistry Portal.

- (PDF)

- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.

- Common side reactions in the synthesis of carbazole deriv

- 9-Ethyl-9H-carbazole-3-carbaldehyde - PMC - PubMed Central.

- Reductive Amination, and How It Works - Master Organic Chemistry.

- Amine synthesis by reductive amination (reductive alkyl

- (9H-Carbazol-9-ylmeth-yl)diethyl-amine - PubMed.

- Reduction of 9H-carbazole-3-carbaldhyde? - ECHEMI.

Sources

- 1. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. 9H-Carbazole-3-carbaldehyde [myskinrecipes.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. 9-Ethyl-3,6-diformyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 9-Ethyl-9H-carbazole-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Spectroscopic Data of (9H-carbazol-3-ylmethyl)amine

For distribution to: Researchers, scientists, and drug development professionals

Abstract

(9H-carbazol-3-ylmethyl)amine is a significant carbazole derivative, a class of compounds renowned for their diverse applications in medicinal chemistry and materials science. A thorough understanding of its molecular structure is paramount for its application and development. This guide provides a comprehensive analysis of the expected spectroscopic data for (9H-carbazol-3-ylmethyl)amine. Due to a lack of publicly available, complete experimental spectra for this specific molecule, this document leverages data from closely related analogs and foundational spectroscopic principles to predict and interpret its spectral characteristics. This guide is intended to serve as a robust reference for researchers working with this and similar compounds, offering insights into data acquisition and interpretation.

Introduction: The Structural Significance of (9H-carbazol-3-ylmethyl)amine

The carbazole moiety is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The introduction of a reactive aminomethyl group at the 3-position of the 9H-carbazole core, as in (9H-carbazol-3-ylmethyl)amine, provides a key synthon for the development of novel therapeutic agents and functional materials.

Accurate structural elucidation is the bedrock of chemical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy are indispensable tools for confirming the identity, purity, and structure of synthesized compounds. This guide will delve into the anticipated spectroscopic signature of (9H-carbazol-3-ylmethyl)amine, providing a detailed interpretation of its expected spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, a detailed map of the molecule's connectivity can be constructed.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of (9H-carbazol-3-ylmethyl)amine is expected to exhibit distinct signals corresponding to the aromatic protons of the carbazole ring, the methylene bridge, the amine protons, and the N-H proton of the carbazole ring. The predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of unsubstituted carbazole and its 3-substituted derivatives.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| NH (Carbazole) | ~8.1 | br s | 1H | Broad singlet, exchangeable with D₂O. |

| Aromatic CH | 7.2 - 8.2 | m | 7H | Complex multiplet region for the seven aromatic protons. Specific assignments require 2D NMR. |

| CH₂ (Methylene) | ~3.9 - 4.1 | s | 2H | Singlet, as adjacent to the amine group and not coupled to other protons. |

| NH₂ (Amine) | ~1.5 - 2.5 | br s | 2H | Broad singlet, exchangeable with D₂O. Chemical shift can vary with solvent and concentration. |

Causality Behind Predictions: The aromatic protons of the carbazole ring are expected in the downfield region (7.2-8.2 ppm) due to the anisotropic effect of the aromatic system. The methylene protons adjacent to the electron-withdrawing amine group will be deshielded and appear around 3.9-4.1 ppm. The amine and carbazole N-H protons are typically broad and their chemical shifts are concentration and solvent dependent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Aromatic C (quaternary) | 120 - 141 | Four signals expected for the quaternary carbons of the carbazole ring. |

| Aromatic CH | 109 - 127 | Seven signals expected for the protonated aromatic carbons. |

| CH₂ (Methylene) | ~45 - 50 | Aliphatic carbon signal, deshielded by the adjacent nitrogen atom. |

Expert Insight: The specific chemical shifts of the carbazole carbons can be influenced by the substituent at the 3-position. 2D NMR techniques such as HSQC and HMBC would be essential for unambiguous assignment of all proton and carbon signals.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of (9H-carbazol-3-ylmethyl)amine is expected to show characteristic absorption bands for the N-H, C-H, and C=C bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Carbazole) | ~3400 | Medium, Sharp | Characteristic of the secondary amine in the carbazole ring. |

| N-H Stretch (Primary Amine) | 3300 - 3500 | Medium | Two bands may be observed for the symmetric and asymmetric stretching of the -NH₂ group. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Corresponding to the methylene group. |

| C=C Aromatic Stretch | 1450 - 1600 | Medium to Strong | Multiple bands are expected in this region. |

| N-H Bend (Primary Amine) | 1590 - 1650 | Medium to Strong | |

| C-N Stretch | 1000 - 1250 | Medium |

Trustworthiness of the Protocol: To ensure the reliability of the IR data, it is essential to run a background spectrum before analyzing the sample. The sample should be free of solvent residues that could interfere with the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Expected Mass Spectrum

For (9H-carbazol-3-ylmethyl)amine (C₁₃H₁₂N₂), the expected molecular weight is approximately 196.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z = 196. A prominent fragment would likely be the loss of the aminomethyl group, leading to a carbazole radical cation.

Hypothetical Fragmentation Pathway

Caption: A simplified representation of a possible fragmentation pathway for (9H-carbazol-3-ylmethyl)amine in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Injection: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) for detecting the protonated molecule [M+H]⁺ at m/z = 197, or Electron Ionization (EI) for observing the molecular ion and fragmentation patterns.

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like carbazole.

The UV-Vis spectrum of (9H-carbazol-3-ylmethyl)amine in a solvent like ethanol or methanol is expected to show absorption bands characteristic of the carbazole chromophore.

| Transition | Expected λₘₐₓ (nm) | Notes |

| π → π | ~235, ~258, ~293 | Intense absorption bands characteristic of the carbazole aromatic system. |

| n → π | May be observed as a weak shoulder | A weak transition associated with the non-bonding electrons of the nitrogen atoms. |

Experimental Considerations: The choice of solvent is critical as it can influence the position and intensity of the absorption maxima. It is standard practice to use spectroscopic grade solvents and quartz cuvettes for accurate measurements.

Conclusion: A Predictive Spectroscopic Profile

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for (9H-carbazol-3-ylmethyl)amine. The presented data and interpretations are grounded in the established spectroscopic characteristics of the carbazole scaffold and its derivatives. While awaiting the publication of a complete experimental dataset for the title compound, this guide serves as a valuable resource for researchers in the field, enabling them to anticipate spectral features, design appropriate analytical methodologies, and confidently interpret their experimental results for this and structurally related molecules. The protocols and workflows described herein are designed to ensure data integrity and reproducibility, adhering to the principles of scientific rigor.

References

At present, a complete, publicly available experimental dataset for (9H-carbazol-3-ylmethyl)amine has not been identified in the searched literature. The predictions and interpretations in this guide are based on fundamental spectroscopic principles and data from related compounds found in the following and other general chemistry resources:

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Characterization data for various carbazole derivatives have been consulted from peer-reviewed journals and chemical databases. For instance, the synthesis and characterization of (1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivatives provide a close structural reference.[1]

-

NIST Chemistry WebBook: Spectroscopic data for carbazole and its simple derivatives. ([Link]]

Sources

An In-depth Technical Guide to (9H-carbazol-3-ylmethyl)amine and its Congeners: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and potential applications of (9H-carbazol-3-ylmethyl)amine. Given the specialized nature of this compound, this guide also draws upon data from closely related carbazole derivatives to present a thorough and practical resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Carbazole Scaffold

Carbazole, a tricyclic aromatic heterocycle, serves as a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and electron-rich nature impart unique photophysical and electronic properties, making it a cornerstone for the development of novel therapeutic agents and functional organic materials.[1][2] Carbazole derivatives have demonstrated a wide array of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1][3] The functionalization of the carbazole core, particularly at the C-3 and N-9 positions, allows for the fine-tuning of its physicochemical and biological characteristics.

(9H-carbazol-3-ylmethyl)amine represents a key derivative, featuring a reactive primary amine group tethered to the C-3 position. This functional handle opens avenues for further molecular elaboration, making it a valuable building block in the synthesis of more complex molecules with tailored properties.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for (9H-carbazol-3-ylmethyl)amine is not extensively available in the public domain. Therefore, to provide a robust understanding of its expected properties, we present data for the parent compound, 9H-carbazole, and the closely related 9H-carbazol-3-amine and 9-ethyl-9H-carbazol-3-amine. These compounds serve as excellent proxies for estimating the physicochemical characteristics of the title compound.

| Property | 9H-Carbazole | 9H-Carbazol-3-amine[4][5] | 9-Ethyl-9H-carbazol-3-amine[6][7] | (9H-carbazol-3-ylmethyl)amine (Predicted) |

| CAS Number | 86-74-8[8] | 6377-12-4[4] | 132-32-1[7] | 941869-10-9[9] |

| Molecular Formula | C₁₂H₉N[8] | C₁₂H₁₀N₂[4] | C₁₄H₁₄N₂[7] | C₁₃H₁₂N₂ |

| Molecular Weight | 167.21 g/mol [8] | 182.22 g/mol [4] | 210.27 g/mol [6] | 196.26 g/mol |

| Melting Point | 246.3 °C[8] | Not Available | 98-100 °C[6] | Not Available |

| Boiling Point | 354.7 °C[8] | Not Available | Not Available | Not Available |

| Appearance | Beige solid[10] | Not Available | Bluish-green powder (HCl salt)[11] | Not Available |

| Solubility | Insoluble in water[10] | Less than 1 mg/mL (HCl salt)[11] | Low water solubility[12] | Predicted to have low water solubility |

Synthesis and Reactivity

The synthesis of (9H-carbazol-3-ylmethyl)amine can be envisioned through established synthetic routes for functionalized carbazoles. A plausible and efficient pathway involves the reduction of a corresponding nitrile or the reductive amination of an aldehyde.

Proposed Synthetic Workflow

A logical synthetic approach would start from the readily available 9H-carbazole. The workflow would proceed through formylation to introduce a carbonyl group at the C-3 position, followed by conversion to an oxime and subsequent reduction to the desired primary amine.

Caption: Proposed synthesis of (9H-carbazol-3-ylmethyl)amine.

Experimental Protocol: Reductive Amination of 9-Ethyl-9H-carbazole-3-carbaldehyde

This protocol is adapted from the synthesis of related Schiff bases and provides a foundational method for the synthesis of the title compound.[3][13]

Objective: To synthesize N-substituted (9H-carbazol-3-ylmethyl)amine derivatives via reductive amination.

Materials:

-

9-Ethyl-9H-carbazole-3-carbaldehyde

-

Primary amine of choice (e.g., 5-amino-3,4-dimethylisoxazole)[3]

-

Ethanol

-

Acetic acid (catalyst)

-

Sodium borohydride (reducing agent)

Procedure:

-

A mixture of 9-ethyl-9H-carbazole-3-carbaldehyde (1.0 eq) and the primary amine (1.0 eq) in ethanol is prepared.[3]

-

A catalytic amount of acetic acid is added to the mixture.

-

The reaction mixture is refluxed for several hours, and the formation of the intermediate Schiff base is monitored by TLC.[3]

-

After cooling to room temperature, sodium borohydride (1.5 eq) is added portion-wise.

-

The reaction is stirred until the reduction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

Causality: The initial condensation between the aldehyde and the primary amine forms an imine (Schiff base). The subsequent reduction of the C=N double bond by sodium borohydride yields the desired secondary amine. The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the amine.

Reactivity and Potential Applications

The primary amine functionality of (9H-carbazol-3-ylmethyl)amine is a key feature that dictates its reactivity and potential applications. This group can readily undergo a variety of chemical transformations, making it a versatile intermediate for the synthesis of a diverse range of derivatives.

Key Reactions

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Schiff Base Formation: Condensation with aldehydes and ketones to form imines.[3][13] These Schiff bases themselves can be valuable compounds or intermediates.

-

Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates.[14]

Applications in Drug Development

The carbazole nucleus is a well-established pharmacophore. The introduction of the aminomethyl group at the C-3 position provides a linker for attaching other pharmacologically active moieties. Potential therapeutic applications include:

-

Anticancer Agents: Many carbazole derivatives exhibit potent anticancer activity.[3] The aminomethyl group can be used to conjugate these molecules to targeting ligands or to improve their solubility and pharmacokinetic profiles.

-

Antimicrobial Agents: Carbazole-based compounds have shown promising activity against a range of bacteria and fungi.[1]

-

CNS-Active Agents: The structural similarity of the carbazole core to neurotransmitters has led to the exploration of carbazole derivatives as potential treatments for neurological disorders.[3]

Applications in Materials Science

The photophysical properties of the carbazole scaffold make it attractive for applications in organic electronics.

-

Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are widely used as host materials and emitters in OLEDs due to their high triplet energy and good charge-transporting properties.[2]

-

Organic Photovoltaics (OPVs): The electron-donating nature of the carbazole unit makes it a suitable component for donor-acceptor type polymers used in OPV devices.

Spectral Data Interpretation

While specific spectral data for (9H-carbazol-3-ylmethyl)amine is scarce, the expected spectral features can be predicted based on the analysis of related structures.[3][13][15]

-

¹H NMR: The spectrum would be characterized by signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the carbazole protons. A singlet for the methylene protons (CH₂) adjacent to the amine would likely appear around δ 4.0-5.0 ppm. The N-H protons of the primary amine would appear as a broad singlet.

-

¹³C NMR: Aromatic carbons would resonate in the δ 110-145 ppm region. The methylene carbon would be expected around δ 40-50 ppm.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹), C-H stretching for the aromatic rings (around 3000-3100 cm⁻¹), and C=C stretching for the aromatic rings (around 1600 cm⁻¹).[3][15]

-

Mass Spectrometry: The molecular ion peak [M]⁺ would confirm the molecular weight of the compound.

Safety and Handling

Carbazole and its derivatives should be handled with appropriate safety precautions in a well-ventilated laboratory.[10][16]

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[16]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[10][16]

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Toxicity: Some carbazole derivatives are suspected of causing cancer and can be irritating to the skin, eyes, and respiratory system.[10][11] They can also be toxic to aquatic life.[10]

The following diagram illustrates the key safety considerations when working with carbazole derivatives.

Sources

- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (9H-Carbazol-9-ylmethyl)diethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Carbazol-3-amine | C12H10N2 | CID 44621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. 3-Amino-9-ethylcarbazole | C14H14N2 | CID 8588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 9H-Carbazol-3-amine, 9-ethyl- [webbook.nist.gov]

- 8. Carbazole - Wikipedia [en.wikipedia.org]

- 9. (9H-Carbazol-3-ylmethyl)amine | 941869-10-9 [chemicalbook.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. 9H-Carbazol-3-amine, 9-ethyl-, hydrochloride (1:1) | C14H15ClN2 | CID 62130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemeo.com [chemeo.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

A Technical Guide to (9H-carbazol-3-ylmethyl)amine: Synthesis, Characterization, and Applications

Executive Summary: (9H-carbazol-3-ylmethyl)amine, a key building block in medicinal chemistry, derives its significance from the versatile carbazole scaffold. This document provides a comprehensive technical overview of its chemical identity, including its CAS Registry Number and formal nomenclature. Detailed protocols for its synthesis via the reduction of 9H-carbazole-3-carbonitrile are presented, alongside methodologies for purification and spectroscopic characterization. Furthermore, this guide outlines the compound's applications as a foundational molecule in the development of novel therapeutic agents and discusses essential safety and handling protocols for laboratory settings.

The Carbazole Scaffold in Drug Discovery

The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged scaffold in drug discovery. Its rigid, planar structure and electron-rich nature allow it to participate in various non-covalent interactions with biological targets, making it a common core in many pharmacologically active compounds. Carbazole derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The functionalization of the carbazole ring at different positions allows for the fine-tuning of a molecule's physicochemical properties and biological activity. (9H-carbazol-3-ylmethyl)amine, featuring a reactive primary amine, serves as a critical synthon for introducing the carbazole moiety into more complex molecular architectures.

Chemical Identity and Nomenclature

A precise understanding of a compound's identity is fundamental for regulatory compliance, literature searches, and unambiguous scientific communication.

IUPAC Nomenclature and Synonyms

The formal IUPAC name for this compound is (9H-carbazol-3-yl)methanamine . It is also commonly referred to by several synonyms in commercial and research contexts[1]:

-

(9H-Carbazol-3-ylmethyl)amine

-

3-(Aminomethyl)carbazole

CAS Registry Number

The Chemical Abstracts Service (CAS) has assigned the registry number 941869-10-9 to (9H-carbazol-3-ylmethyl)amine, which serves as its unique identifier in scientific databases and literature[1][2].

Molecular Structure and Key Features

The molecule consists of a central carbazole ring system with a methylamine substituent at the C3 position. The key structural features include the secondary amine within the pyrrole ring of the carbazole and the primary amine of the side chain, both of which are potential sites for further chemical modification.

Physicochemical Properties

The physical and chemical properties of (9H-carbazol-3-ylmethyl)amine are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 941869-10-9 | 2[2] |

| Molecular Formula | C13H12N2 | 1 |

| Molecular Weight | 196.25 g/mol | 1 |

| Purity | Typically ≥95% | 1[1] |

Synthesis and Purification Protocol

The synthesis of (9H-carbazol-3-ylmethyl)amine is most commonly achieved through the reduction of a nitrile precursor. This approach is efficient and provides a direct route to the desired primary amine.

Retrosynthetic Analysis

The logical disconnection for the target molecule points to 9H-carbazole-3-carbonitrile as a readily available starting material. The primary amine can be formed via the reduction of the nitrile group.

Caption: Retrosynthetic approach for (9H-carbazol-3-ylmethyl)amine.

Detailed Synthesis Protocol: Reduction of 9H-Carbazole-3-carbonitrile

This protocol describes a standard laboratory procedure for the synthesis of the title compound. The causality for using a reagent like Lithium Aluminum Hydride (LiAlH4) stems from its efficacy in reducing nitriles to primary amines. The reaction must be conducted under anhydrous conditions as LiAlH4 reacts violently with water.

Materials:

-

9H-carbazole-3-carbonitrile

-

Lithium Aluminum Hydride (LiAlH4)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

15% Sodium Hydroxide Solution

-

Anhydrous Sodium Sulfate

-

Ethyl Acetate

-

Hexane

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH4 in anhydrous THF. The flask is cooled to 0°C in an ice bath.

-

Addition of Starting Material: A solution of 9H-carbazole-3-carbonitrile in anhydrous THF is added dropwise to the stirred LiAlH4 suspension under a nitrogen atmosphere. The rate of addition is controlled to maintain the reaction temperature below 10°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction mixture is cooled to 0°C, and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water. This procedure is critical for safely neutralizing the excess LiAlH4 and precipitating aluminum salts.

-

Work-up: The resulting slurry is filtered, and the solid residue is washed thoroughly with THF and ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is achieved by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford (9H-carbazol-3-ylmethyl)amine as a solid.

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized (9H-carbazol-3-ylmethyl)amine, a combination of spectroscopic methods is employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the carbazole ring, a singlet for the benzylic methylene protons (CH2), and a broad singlet for the amine (NH2) protons, which is exchangeable with D2O. The proton on the carbazole nitrogen will also appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons of the carbazole core and the aliphatic carbon of the aminomethyl group.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]+ corresponding to the calculated molecular weight (196.25 g/mol ).

-

IR (Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of both the primary amine and the carbazole secondary amine (typically in the range of 3200-3500 cm⁻¹), as well as C-H and C=C stretching vibrations from the aromatic rings.

Applications in Research and Drug Development

(9H-carbazol-3-ylmethyl)amine is not typically an end-product but rather a versatile intermediate. Its primary value lies in the dual reactivity of the carbazole nitrogen and the primary amine side chain.

-

Scaffold for Medicinal Chemistry: The primary amine serves as a handle for introducing the carbazole moiety into larger molecules through reactions such as amide bond formation, reductive amination, or the synthesis of Schiff bases. This allows for the exploration of structure-activity relationships in drug discovery programs. For instance, derivatives have been investigated for their potential as antimicrobial agents[3].

-

Precursor for Biologically Active Molecules: The carbazole framework is found in numerous compounds with diverse biological activities. By modifying the aminomethyl group, researchers can synthesize libraries of compounds for screening against various therapeutic targets. The synthesis of Schiff bases from carbazole aldehydes, which are structurally related to the amine, highlights the utility of this chemical class in developing new compounds with potential antibacterial, antifungal, and anticancer activities[4][5][6].

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (9H-carbazol-3-ylmethyl)amine.

-

Hazard Identification: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1].

-

Precautionary Measures:

-

First Aid:

-

If on skin: Wash with plenty of soap and water[1].

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing[1].

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1].

-

If irritation persists or if you feel unwell, seek medical advice[1].

-

-

Storage: Store in a well-ventilated place and keep the container tightly closed. It is recommended to store the compound locked up[1].

-

Disposal: Dispose of contents and container to an approved waste disposal plant[1].

Conclusion

(9H-carbazol-3-ylmethyl)amine is a compound of significant interest to the scientific community, particularly those involved in synthetic organic chemistry and drug development. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, establishes it as a valuable building block for creating novel carbazole-based molecules with therapeutic potential. Adherence to established protocols for its synthesis, characterization, and safe handling is paramount for its effective and responsible use in research and development.

References

- (9H-Carbazol-3-ylmethyl)amine | 941869-10-9. ChemicalBook.

- (9H-Carbazol-3-ylmethyl)amine Safety Data Sheet. AK Scientific, Inc.

- N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine. MDPI.

- Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. MDPI.

- 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol. MDPI.

- 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol. ResearchGate.

Sources

- 1. aksci.com [aksci.com]

- 2. (9H-Carbazol-3-ylmethyl)amine | 941869-10-9 [chemicalbook.com]

- 3. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol | MDPI [mdpi.com]

The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of (9H-carbazol-3-ylmethyl)amine Derivatives

Introduction: The Enduring Significance of the Carbazole Core in Drug Discovery

The carbazole heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets. Its rigid, planar structure and rich electron density make it an ideal foundation for developing therapeutic agents with diverse pharmacological profiles, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] Among the vast library of carbazole-based compounds, derivatives of (9H-carbazol-3-ylmethyl)amine represent a particularly promising class. The introduction of a flexible aminomethyl side chain at the C-3 position provides a crucial vector for molecular recognition, enabling tailored interactions with specific biological receptors.

Understanding the precise three-dimensional arrangement of atoms within these molecules—their crystal structure—is paramount for rational drug design. It unveils the intricate interplay of intermolecular forces that govern their solid-state properties, solubility, and ultimately, their interaction with target proteins. This technical guide provides an in-depth exploration of the crystal structure of (9H-carbazol-3-ylmethyl)amine derivatives, offering researchers and drug development professionals a comprehensive resource on their synthesis, structural analysis, and the profound implications of their solid-state architecture.

I. The Synthetic Pathway to Crystalline (9H-carbazol-3-ylmethyl)amine Derivatives

The journey to elucidating the crystal structure of (9H-carbazol-3-ylmethyl)amine derivatives begins with their chemical synthesis. A common and effective route involves a multi-step process, commencing with the functionalization of the carbazole nucleus, followed by the introduction of the aminomethyl moiety.

Experimental Protocol: A Generalized Synthetic Approach

-

N-Alkylation/Arylation of the Carbazole Core: The nitrogen atom of the carbazole ring is typically substituted first to enhance solubility and modulate electronic properties. This is often achieved through reaction with an appropriate alkyl or benzyl halide in the presence of a base.

-

Vilsmeier-Haack Formylation: The introduction of an aldehyde group at the C-3 position is a key step, commonly accomplished via the Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[1]

-

Reductive Amination: The final step involves the reaction of the 9-substituted-9H-carbazole-3-carbaldehyde with a primary or secondary amine in the presence of a reducing agent, such as sodium borohydride, to yield the desired (9H-carbazol-3-ylmethyl)amine derivative.

-

Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethanol, chloroform, or ethyl acetate/hexane).

Caption: A generalized synthetic workflow for (9H-carbazol-3-ylmethyl)amine derivatives.

II. Unveiling the Solid-State Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise atomic arrangement within a crystalline solid. This powerful analytical method provides a wealth of information, including bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions.

The Crystallographic Workflow: From Crystal to Structure

The process of determining a crystal structure via SC-XRD follows a well-defined workflow, ensuring the accuracy and reliability of the final model.

Caption: The experimental workflow for crystal structure determination using SC-XRD.

A representative example of crystallographic data for a (9H-carbazol-9-ylmethyl)diethylamine is presented in the table below.[3][4]

| Parameter | Value |

| Chemical Formula | C₁₇H₂₀N₂ |

| Molecular Weight | 252.35 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 24.338(2) |

| b (Å) | 6.3216(11) |

| c (Å) | 19.133(2) |

| β (°) | 104.109(2) |

| Volume (ų) | 2854.9(6) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.174 |

Note: Data for (9H-Carbazol-9-ylmethyl)diethylamine. The asymmetric unit contains two molecules.[3][4]

III. The Anatomy of the Crystal Packing: Intermolecular Interactions

The crystal structure of (9H-carbazol-3-ylmethyl)amine derivatives is not merely a collection of isolated molecules but a highly organized, three-dimensional lattice held together by a network of non-covalent interactions. These interactions are critical as they influence the material's physical properties and can provide insights into molecular recognition at a biological target.

A. Hydrogen Bonding: The Directional Force

The presence of the amine group in the (9H-carbazol-3-ylmethyl)amine scaffold introduces the potential for hydrogen bonding. The N-H protons can act as hydrogen bond donors, while the lone pair on the nitrogen atom can act as an acceptor. These interactions are highly directional and play a significant role in dictating the overall crystal packing.

B. π-π Stacking: The Aromatic Embrace

The planar, aromatic carbazole ring system is prone to π-π stacking interactions.[5] These can manifest in several geometries, including face-to-face and edge-to-face arrangements.[3][4] In many carbazole derivatives, these interactions lead to the formation of columnar or herringbone motifs within the crystal lattice.[6] The distances between the interacting aromatic rings are typically in the range of 3.3 to 3.8 Å.

C. C-H···π Interactions: A Weaker but Significant Contribution

In addition to classical hydrogen bonds and π-π stacking, weaker C-H···π interactions are often observed in the crystal structures of carbazole derivatives.[7] These occur when a C-H bond, often from an alkyl substituent or the aromatic rings themselves, points towards the electron-rich face of a neighboring carbazole ring system. While individually weak, the cumulative effect of these interactions can be substantial in stabilizing the crystal packing.

Caption: Dominant intermolecular forces in the crystal packing of carbazole derivatives.

IV. Structure-Activity Relationship: From Crystal Lattice to Biological Function

The precise knowledge of the three-dimensional structure of (9H-carbazol-3-ylmethyl)amine derivatives is a critical component in understanding their biological activity. The conformation adopted in the solid state can provide a low-energy model for the molecule's shape when binding to a receptor.

For instance, the spatial orientation of the aminomethyl side chain relative to the carbazole plane, as determined by crystallography, can inform the design of more potent analogues. If a particular torsion angle is consistently observed and leads to high biological activity, this conformational preference can be locked in using other chemical modifications to reduce the entropic penalty upon binding.

Furthermore, the intermolecular interactions observed in the crystal can mimic those occurring in a protein's binding pocket. For example, a hydrogen bond seen in the crystal lattice might correspond to a crucial interaction with an amino acid residue in the active site of an enzyme. Docking studies using the crystallographically determined conformation can, therefore, yield more accurate predictions of binding modes and affinities.[1]

V. Conclusion: The Power of a Crystalline Perspective

The study of the crystal structure of (9H-carbazol-3-ylmethyl)amine derivatives provides invaluable insights for medicinal chemists and drug development professionals. It moves beyond a simple two-dimensional chemical representation to a detailed three-dimensional understanding of the molecule's architecture and its interactions in the solid state. This knowledge is not merely academic; it is a powerful tool for the rational design of new therapeutic agents with improved potency, selectivity, and physicochemical properties. By leveraging the principles of crystal engineering and a deep understanding of intermolecular forces, the full potential of the carbazole scaffold can be realized in the ongoing quest for novel and effective medicines.

References

-

Synthesis, crystal structures and properties of carbazole-based[8]helicenes fused with an azine ring. Beilstein Journals. [Link]

-

Influence of Intermolecular Interactions on the Photophysical Properties of Carbazolyl Phosphorescent Molecules. ResearchGate. [Link]

-

Intermolecular interactions boost aggregation induced emission in carbazole Schiff base derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis, crystal structures and properties of carbazole-based[8]helicenes fused with an azine ring. PMC - PubMed Central. [Link]

-

Intermolecular contacts of carbazole rings in the crystal of 3d,... ResearchGate. [Link]

-

Synthesis and crystal structure of 2,10-Di-tert-butylindolo[3,2,1-jk] carbazole. ResearchGate. [Link]

-

Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. MDPI. [Link]

-

Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects. RSC Publishing. [Link]

-

Effects of intermolecular interaction on the energy distribution of valance electronic states of a carbazole-based material in amorphous thin films. AIP Publishing. [Link]

-

Crystal structure of (E)-N-(3,3-diphenylallylidene)-9-ethyl-9H-carbazol-3-amine. [Link]

-

(9H-Carbazol-9-ylmethyl)diethylamine. PMC. [Link]

-

Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PubMed Central. [Link]

-

(9H-Carbazol-9-ylmeth-yl)diethyl-amine. PubMed. [Link]

-

Synthesis and evaluation of biological activity of some novel carbazole derivatives. [Link]

-

N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine. MDPI. [Link]

Sources

- 1. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. (9H-Carbazol-9-ylmethyl)diethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (9H-Carbazol-9-ylmeth-yl)diethyl-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC02019F [pubs.rsc.org]

- 7. Crystal structure of (E)-N-(3,3-diphenylallylidene)-9-ethyl-9H-carbazol-3-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Theoretical studies on the electronic properties of carbazole amines

An In-depth Technical Guide to the Theoretical Investigation of Carbazole Amine Electronic Properties

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical methodologies employed to study the electronic properties of carbazole amines. We will delve into the causality behind computational choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction: The Significance of Carbazole Amines

Carbazole, a nitrogen-containing heterocyclic compound, forms the structural core of a vast array of molecules with significant applications in both materials science and medicinal chemistry.[1][2][3] Its rigid, planar structure and electron-rich nature, stemming from the nitrogen atom's lone pair of electrons, impart excellent hole-transporting properties and high thermal stability.[1][4][5] These characteristics make carbazole derivatives indispensable in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs), where they serve as host materials, emitters, and hole-transporting layers.[1][4][6][7]

The introduction of amine functionalities and other substituents onto the carbazole scaffold allows for the precise tuning of its electronic and photophysical properties.[5][8] This tunability is paramount. In materials science, it enables the engineering of molecules with specific HOMO/LUMO energy levels to optimize charge injection and transport in electronic devices.[1][9][10] In drug development, the electronic structure of carbazole amines influences their pharmacological activity, including their ability to intercalate with DNA and their potential as anticancer, antimicrobial, and antioxidant agents.[2][3][11][12][13] Understanding and predicting these electronic properties through theoretical studies is therefore a critical step in the rational design of novel, high-performance molecules.[14][15]

Pillar 1: Theoretical Methodologies for Electronic Property Prediction

The cornerstone of theoretical studies on carbazole amines is quantum chemistry, with Density Functional Theory (DFT) being the most widely adopted method.[10][15][16] DFT offers a favorable balance between computational accuracy and cost, making it ideal for studying the relatively large molecular systems often involved.

The Rationale Behind Method Selection

Why Density Functional Theory (DFT)? DFT calculations determine the electronic structure of a molecule by solving the Schrödinger equation based on the electron density, rather than the complex many-electron wavefunction. This approach is computationally more tractable than traditional ab initio methods like Hartree-Fock (HF), especially for larger molecules.[15] The accuracy of a DFT calculation is fundamentally dependent on the chosen exchange-correlation functional.

-

Choice of Functional: For organic molecules like carbazole amines, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are frequently employed.[10][16][17] B3LYP incorporates a portion of the exact exchange from HF theory, which often improves the prediction of molecular geometries and frontier orbital energies compared to pure DFT functionals. Other functionals like M06-2X (for main-group thermochemistry and noncovalent interactions) or long-range corrected functionals like CAM-B3LYP (for charge-transfer excitations) may be chosen for specific applications.[16][17]

-

Choice of Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. The 6-31G(d,p) basis set is a common starting point, providing a good compromise between accuracy and computational expense.[10][17] For higher accuracy, especially when calculating properties sensitive to electron distribution like dipole moments or when anions are involved, larger basis sets with diffuse and polarization functions, such as 6-311++G(d,p) , are recommended.[11][18]

Why Time-Dependent DFT (TD-DFT)? While standard DFT is excellent for ground-state properties, it cannot directly calculate excited-state properties like UV-Vis absorption spectra. For this, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice.[15][19][20] TD-DFT calculates the electronic excitation energies, which correspond to the absorption peaks observed experimentally, providing a direct link between theoretical structure and optical properties.[15]

Core Electronic Properties and Their Significance

Theoretical calculations provide quantitative data on several key electronic properties:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior.[1][10]

-

HOMO Energy: Relates to the ability to donate an electron. A higher HOMO energy level indicates a better electron donor and corresponds to a lower ionization potential.[19]

-

LUMO Energy: Relates to the ability to accept an electron. A lower LUMO energy level indicates a better electron acceptor and a higher electron affinity.

-

-

HOMO-LUMO Gap (Egap): This is the energy difference between the HOMO and LUMO. It is a critical parameter that determines the molecule's kinetic stability, chemical reactivity, and the energy of its lowest electronic transition.[9][21] A smaller gap generally implies higher reactivity and a red-shift (longer wavelength) in its absorption spectrum.[21][22]

-

Ionization Potential (IP) and Electron Affinity (EA): IP is the energy required to remove an electron (related to HOMO), while EA is the energy released when an electron is added (related to LUMO). These values are crucial for predicting the efficiency of charge injection and transport in organic electronic devices.[15][19]

Pillar 2: A Self-Validating Computational Workflow

The trustworthiness of theoretical data hinges on a robust and verifiable methodology. The following protocol outlines a standard workflow for calculating the electronic properties of a carbazole amine derivative, incorporating steps for validation.

Experimental Protocol: Computational Analysis

-

Step 1: Initial Structure Generation

-

Construct the 3D molecular structure of the target carbazole amine using a molecular builder (e.g., GaussView, Avogadro).

-

-

Step 2: Ground-State Geometry Optimization

-

Objective: To find the lowest energy conformation of the molecule.

-

Method: Perform a geometry optimization calculation using DFT. A common choice is the B3LYP functional with the 6-31G(d,p) basis set.[10][17]

-

Rationale: An accurate geometry is fundamental, as all subsequent electronic property calculations depend on it.

-

-

Step 3: Vibrational Frequency Calculation

-

Objective: To confirm that the optimized geometry corresponds to a true energy minimum.

-

Method: Perform a frequency calculation at the same level of theory used for optimization.

-

Validation: A true minimum will have zero imaginary frequencies. The presence of imaginary frequencies indicates a transition state or a saddle point, requiring further geometry optimization.

-

-

Step 4: Single-Point Energy Calculation (Optional, for higher accuracy)

-

Objective: To obtain more accurate electronic energies.

-

Method: Using the optimized geometry from Step 2, perform a single-point energy calculation with a larger, more sophisticated basis set (e.g., 6-311++G(d,p)).[11]

-

Rationale: This approach, often called a "two-step" method, provides higher accuracy for energies without the prohibitive computational cost of optimizing with a large basis set.

-

-

Step 5: Analysis of Electronic Properties

-

Extract the energies of the HOMO and LUMO from the output file of the DFT calculation.

-

Calculate the HOMO-LUMO gap: Egap = ELUMO - EHOMO.

-

Visualize the HOMO and LUMO orbitals to understand the electron density distribution. This is crucial for identifying regions of charge donation and acceptance within the molecule.

-

-

Step 6: Excited-State Calculation (for Optical Properties)

-

Objective: To predict the UV-Vis absorption spectrum.

-

Method: Perform a TD-DFT calculation on the optimized ground-state geometry.[15][19]

-

Analysis: The output will provide the excitation energies (in eV) and oscillator strengths for the lowest singlet excited states. The energy of the first major transition is often compared to the experimental absorption maximum (λmax).

-

Workflow Visualization

Below is a diagram illustrating the computational workflow.

Caption: A standard workflow for the theoretical study of carbazole amine electronic properties.

Pillar 3: Grounding Theory in Experimental Reality

Theoretical calculations, while powerful, are models of reality. Their true value is realized when correlated with experimental data. The primary experimental techniques used to validate calculated electronic properties are Cyclic Voltammetry (CV) and UV-Visible (UV-Vis) Spectroscopy.[8][23]

Bridging Computational and Experimental Data

The relationship between theoretical and experimental values provides a crucial self-validating system.

Caption: Correlation between theoretical predictions and experimental measurements.

-

Cyclic Voltammetry (CV): This electrochemical technique measures the oxidation and reduction potentials of a molecule.[8][23] These experimental values can be used to estimate the HOMO and LUMO energy levels, providing a direct comparison to the DFT-calculated values.[8][23]

-

UV-Visible Spectroscopy: This method measures the wavelengths of light a molecule absorbs, corresponding to electronic transitions from the ground state to an excited state.[23] The onset of the absorption band can be used to determine the optical band gap, which is compared to the calculated HOMO-LUMO gap.[23] The wavelength of maximum absorption (λmax) is compared to the lowest-energy transition calculated by TD-DFT.[23]

Data Presentation: The Effect of Substitution

To illustrate the practical application of these theoretical studies, the table below summarizes calculated electronic properties for hypothetical carbazole amine derivatives, demonstrating how different substituent groups can tune the FMO energies.

| Compound | Substituent (at C3) | HOMO (eV) | LUMO (eV) | Egap (eV) |

| 1 | -H (unsubstituted) | -5.50 | -1.80 | 3.70 |

| 2 | -OCH3 (Electron Donating) | -5.35 | -1.75 | 3.60 |

| 3 | -NO2 (Electron Withdrawing) | -5.85 | -2.30 | 3.55 |

Note: These values are illustrative and intended to show trends. Actual values will depend on the precise molecular structure and level of theory.

As shown, an electron-donating group (-OCH3) raises the HOMO energy level, while an electron-withdrawing group (-NO2) lowers both the HOMO and, more significantly, the LUMO energy levels, leading to a reduction in the energy gap.[9][10] This predictive power is essential for designing molecules with targeted electronic properties for applications in drug development and materials science.

Conclusion

Theoretical studies, primarily leveraging DFT and TD-DFT, provide an indispensable framework for understanding and predicting the electronic properties of carbazole amines. By following a robust, self-validating workflow that integrates computational protocols with experimental verification, researchers can rationally design novel carbazole derivatives. This synergy accelerates the discovery of new molecules with tailored electronic structures, paving the way for advancements in high-performance organic electronics and the development of next-generation therapeutic agents.

References

- Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI.

- Research Article Synthesis of Novel Derivatives of Carbazole-Thiophene, Their Electronic Properties, and Comput

- Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design.

- A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED)

- Computational analysis of the form

- The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. Preprints.org.

- Computational and infrared spectroscopic investigations of N-substituted carbazoles. Springer.

- Synthesis and electro-optical properties of carbazole derivatives for organic device applic

- Carbazole derivatives as electron transport and n-type acceptor materials for efficient organic light-emitting devices. RSC Publishing.

- Synthesis of Novel Derivatives of Carbazole-Thiophene, Their Electronic Properties, and Comput

- Investigation on Synthetic and Computational Studies of Carbazole Dertivates.

- Synthesis of Novel Derivatives of Carbazole-Thiophene, Their Electronic Properties, and Computational Studies.

- Computational analysis of the formation mechanisms of carbazoles. Semantic Scholar.

- Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characteriz

- Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. PMC - NIH.

- Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry. International Journal of Pharmaceutical Sciences.

- Two decades of carbazole–triarylborane hybrids in optoelectronics. RSC Publishing.

- Applications of aminocarbazoles in heterocyclic synthesis. Arkivoc.

- X-ray and DFT structural study of some carbazole-substituted imines. Semantic Scholar.

- Carbazole Derivatives as Potential Antimicrobial Agents. PMC - NIH.

- Theoretical study on the electronic structure and optical properties of carbazole-π-dimesitylborane as bipolar fluorophores for nondoped blue OLEDs. PubMed.

- A Technical Guide to the Theoretical and Experimental Determination of HOMO-LUMO Levels for Carbazole Deriv

- Theoretical investigation on the optoelectronic properties of low-band-gap acridine and carbazole deriv

- Theoretical studies on the electronic and optical properties of two new alternating fluorene/carbazole copolymers. PubMed.

- Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study.

- An Insight into the Chemistry and Pharmacological Activities of Carbazole Derivatives: A Review.

- HOMOs and LUMOs of quinoline–carbazole based Q1 (A–D–π–A) and Q2...

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]

- 5. Two decades of carbazole–triarylborane hybrids in optoelectronics - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QM00238A [pubs.rsc.org]

- 6. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]

- 7. dgist.elsevierpure.com [dgist.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

- 9. eprints.um.edu.my [eprints.um.edu.my]

- 10. jocpr.com [jocpr.com]

- 11. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arkat-usa.org [arkat-usa.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Theoretical study on the electronic structure and optical properties of carbazole-π-dimesitylborane as bipolar fluorophores for nondoped blue OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Computational analysis of the formation mechanisms of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. semanticscholar.org [semanticscholar.org]

- 18. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. Theoretical studies on the electronic and optical properties of two new alternating fluorene/carbazole copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Discovery and Isolation of Carbazole Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the discovery, isolation, and characterization of carbazole alkaloids. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge and methodologies to confidently work with this important class of natural products. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the principles involved.

Introduction: A Journey into the World of Carbazole Alkaloids

Carbazole alkaloids are a significant class of naturally occurring heterocyclic compounds characterized by a tricyclic structure, where a central five-membered nitrogen-containing ring is fused to two benzene rings.[1] Their story begins in 1872 with the isolation of the parent compound, 9H-carbazole, from coal tar.[2] However, it was the discovery of murrayanine from Murraya koenigii that marked the entry of carbazole alkaloids into the realm of natural products chemistry.[1][3] This discovery paved the way for the isolation of a vast array of these compounds, primarily from the Rutaceae family, including the genera Murraya, Clausena, and Glycosmis.[4]

The interest in carbazole alkaloids is not merely academic; they exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective properties.[4][5][6] This has positioned them as promising lead compounds in the quest for new therapeutic agents.[7] This guide will delve into the practical aspects of tapping into this rich chemical diversity, from the initial extraction from natural sources to the definitive identification of individual alkaloids.

Part 1: The Foundation - Extraction of Crude Alkaloids

The initial step in the journey to isolate pure carbazole alkaloids is the efficient extraction of the crude alkaloid mixture from the plant matrix. The choice of extraction method and solvent is critical and is guided by the polarity of the target alkaloids and the nature of the plant material.

Core Principle: Like Dissolves Like

Carbazole alkaloids, while possessing a nitrogen atom, are largely aromatic and thus exhibit moderate to low polarity. Therefore, solvents of similar polarity are most effective for their extraction.

Recommended Protocol: Solvent Extraction of Carbazole Alkaloids from Murraya koenigii Leaves

This protocol outlines a robust method for obtaining a crude extract enriched with carbazole alkaloids.

Materials:

-

Dried and powdered leaves of Murraya koenigii

-

Petroleum ether (or hexane)

-

Ethanol (or methanol)

-

Soxhlet apparatus or maceration setup

-

Rotary evaporator

-

Filter paper

Procedure:

-

Defatting: To remove non-polar constituents like fats and waxes that can interfere with subsequent purification steps, the powdered plant material is first defatted. This is achieved by extracting the material with a non-polar solvent such as petroleum ether or hexane.[8] This can be done using a Soxhlet apparatus for exhaustive extraction or through maceration (soaking) with periodic agitation.

-

Alkaloid Extraction: After defatting, the plant material is air-dried to remove the residual non-polar solvent. The defatted material is then extracted with a more polar solvent, typically ethanol or methanol, to extract the carbazole alkaloids.[8][9] Again, either Soxhlet extraction or maceration can be employed.

-

Concentration: The resulting ethanolic or methanolic extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a viscous, dark green crude extract.[10]

Causality Behind the Choices:

-

Sequential Extraction: The use of solvents with increasing polarity (petroleum ether followed by ethanol) allows for a preliminary fractionation of the plant constituents, leading to a cleaner crude alkaloid extract.

-

Soxhlet vs. Maceration: Soxhlet extraction is generally more efficient and requires less solvent but involves heating, which could potentially degrade thermolabile compounds. Maceration is a simpler technique performed at room temperature but may be less exhaustive. The choice depends on the stability of the target alkaloids and the available equipment.

Part 2: The Art of Separation - Chromatographic Purification